4-Carboxypyridinium dichromate
CAS No.: 104316-83-8
Cat. No.: VC20740364
Molecular Formula: C12H12Cr2N2O11
Molecular Weight: 464.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104316-83-8 |
---|---|
Molecular Formula | C12H12Cr2N2O11 |
Molecular Weight | 464.22 g/mol |
IUPAC Name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid |
Standard InChI | InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
Standard InChI Key | FKDYXKGKDSICMQ-UHFFFAOYSA-P |
SMILES | C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Canonical SMILES | C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Chemical Structure and Properties
Molecular Structure and Composition
4-Carboxypyridinium dichromate consists of 4-carboxypyridinium cations [C₆H₅NO₂H]⁺ and dichromate anions [Cr₂O₇]²⁻. The general formula can be represented as [C₆H₅NO₂H]₂[Cr₂O₇]. The structure includes a pyridinium ring with a carboxyl group (-COOH) at the 4-position (para position), and the nitrogen atom is protonated to form the cation. This structure is related to 4-pyridinecarboxylic acid (isonicotinic acid), which has the formula C₆H₅NO₂ .
The dichromate anion contains two chromium atoms in the +6 oxidation state, connected by an oxygen bridge, with three additional oxygen atoms bound to each chromium atom. This gives the distinctive orange-yellow color characteristic of hexavalent chromium compounds .
Physical Properties
4-Carboxypyridinium dichromate appears as a stable yellow-orange solid that is non-hygroscopic, making it easier to handle and store compared to some other chromium-based oxidants . This property is particularly valuable for laboratory applications, as it reduces degradation during storage and improves the reproducibility of reactions.
Table 1: Physical Properties of 4-Carboxypyridinium Dichromate and Related Compounds
Property | 4-Carboxypyridinium Dichromate | Pyridinium Dichromate (PDC) | Pyridinium Chlorochromate (PCC) |
---|---|---|---|
Physical State | Yellow-orange solid | Orange powder | Yellow-orange salt |
Hygroscopicity | Non-hygroscopic | Not particularly hygroscopic | More hygroscopic than PDC |
Solubility | Limited data available | Soluble in water, DMF, DMSO; poorly soluble in acetone and chlorinated solvents | Soluble in polar organic solvents |
Stability | Stable at room temperature | Stable in air | Relatively stable |
pH in Solution | Slightly acidic | Nearly neutral | Acidic |
Comparison with Related Chromium(VI) Reagents
While sharing the fundamental oxidizing capabilities of other chromium(VI) compounds, 4-carboxypyridinium dichromate differs from the standard Cornforth reagent (pyridinium dichromate) through the presence of the carboxyl group. This modification affects its solubility profile, acidity, and potentially its selectivity in oxidation reactions .
The carboxyl group introduces additional functionality that can influence the reagent's behavior. Similar to how PDC differs from PCC in its oxidation profile (PDC being less likely to overoxidize primary alcohols to carboxylic acids in anhydrous conditions), 4-carboxypyridinium dichromate may offer distinctive reactivity patterns .
Synthesis and Preparation
Synthetic Approaches
The synthesis of 4-carboxypyridinium dichromate likely follows approaches similar to those used for related pyridinium-based chromium reagents, with modifications to incorporate the carboxyl functionality. Based on the preparation methods for pyridinium dichromate, a probable synthetic route would involve:
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Preparation of 4-pyridinecarboxylic acid (isonicotinic acid) or using it as a starting material
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Reaction of 4-pyridinecarboxylic acid with chromium trioxide in an appropriate solvent system
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Isolation and purification of the resulting salt
For comparison, the Cornforth reagent (pyridinium dichromate) is prepared by slowly adding a concentrated aqueous solution of chromium trioxide to pyridine, with careful temperature control to avoid potential explosions . The synthesis of 4-carboxypyridinium dichromate would require appropriate modifications to this procedure, considering the different properties of 4-pyridinecarboxylic acid compared to pyridine.
Applications in Organic Synthesis
Oxidation of Alcohols
Like other chromium(VI) reagents, 4-carboxypyridinium dichromate serves primarily as an oxidizing agent for alcohols. Based on the behavior of related compounds, it likely converts:
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Primary alcohols to aldehydes
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Secondary alcohols to ketones
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Tertiary alcohols potentially undergo elimination or rearrangement reactions
The presence of the carboxyl group in 4-carboxypyridinium dichromate may affect its selectivity and efficiency in these transformations. The general reaction can be represented as:
2[C₆H₅NO₂H]₂[Cr₂O₇] + 3R₂CHOH → 2[C₆H₅NO₂H]₂ + Cr₂O₃ + 3R₂C=O + 3H₂O
Comparative Advantages
The advantages of 4-carboxypyridinium dichromate may include:
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Enhanced stability and ease of handling due to its non-hygroscopic nature
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Potential for greater selectivity in oxidation reactions
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Possible unique reactivity patterns owing to the presence of the carboxyl functionality
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Compatibility with specific solvent systems or reaction conditions where other chromium reagents may be less effective
Table 2: Comparison of Oxidation Capabilities Among Chromium(VI) Reagents
Substrate | 4-Carboxypyridinium Dichromate | Pyridinium Dichromate (PDC) | Pyridinium Chlorochromate (PCC) |
---|---|---|---|
Primary Alcohols | Oxidation to aldehydes (presumed) | Oxidation to aldehydes; may oxidize to carboxylic acids in DMF | Selective oxidation to aldehydes |
Secondary Alcohols | Oxidation to ketones (presumed) | Oxidation to ketones | Oxidation to ketones |
Allylic Alcohols | Limited data available | No oxidation to carboxylic acids | Selective oxidation |
Benzylic Alcohols | Limited data available | No oxidation to carboxylic acids | Selective oxidation |
Reaction Mechanisms
Proposed Oxidation Mechanism
The oxidation mechanism using 4-carboxypyridinium dichromate likely follows a pathway similar to other chromium(VI) reagents, involving:
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Formation of a chromate ester intermediate
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Transfer of electrons from the alcohol to chromium(VI)
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Reduction of chromium(VI) to chromium(IV)
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Further reaction steps leading to the carbonyl product
The specific influence of the carboxyl group on this mechanism would be an interesting area for further investigation, as it may affect the approach of the substrate to the reagent or alter the electron distribution within the complex.
Recent Developments and Future Prospects
Photocatalytic Applications
Recent research has explored the photocatalytic reduction of various chromium(VI) oxidants, including nicotinium dichromate. Similar approaches could potentially be applied to 4-carboxypyridinium dichromate, offering pathways for remediation or controlled reactivity .
Alternative Oxidation Systems
The ongoing development of environmentally benign oxidation methods continues to be an active research area. While chromium-based reagents like 4-carboxypyridinium dichromate have been valuable synthetic tools, future research will likely focus on alternatives with reduced toxicity and environmental impact.
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